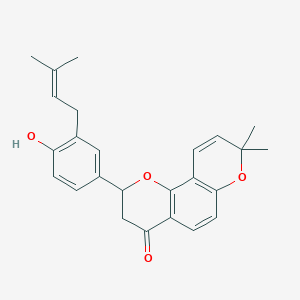

Shinflavanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'UC-1010 implique plusieurs réactions chimiques. Les matières premières comprennent généralement l'acide p-hydroxybenzoïque et l'isobutylène. Le processus de synthèse peut être résumé comme suit :

Réaction avec l'isobutylène :

L'acide p-hydroxybenzoïque réagit avec l'isobutylène pour former l'acide 3,5-di-tert-butyl-4-hydroxybenzoïque.Estérification : L'acide obtenu est estérifié avec du méthanol pour produire l'ester méthylique correspondant.

Hydrolyse : L'hydrolyse de l'ester méthylique donne à nouveau l'acide 3,5-di-tert-butyl-4-hydroxybenzoïque.

Analyse Des Réactions Chimiques

Chemical Reactivity and Functional Modifications

Shinflavanone’s reactivity is governed by its flavanone skeleton (C6–C3–C6 structure) and hydroxyl substituents:

-

Antioxidant activity : The B-ring hydroxyl groups donate hydrogen atoms to neutralize free radicals, forming stabilized flavonoid radicals .

-

Enzyme inhibition : this compound (IC₅₀ = 0.70 µg/mL) disrupts osteoclast activity by chelating calcium ions or binding to catalytic sites .

Table 2: Key Physicochemical Properties

| Property | Value/Observation | Technique | Reference |

|---|---|---|---|

| UV-Vis absorption | Band II: 270–295 nm (λₘₐₓ) | Spectrophotometry | |

| Radical scavenging | 95% ROS reduction at 10 µM | DPPH assay |

Mechanistic Insights from Structural Analogues

Modifications to this compound’s structure reveal critical reactivity patterns:

-

Ring saturation : The saturated heterocyclic C-ring (flavanone vs. flavone) reduces conjugation, shifting UV absorption to shorter wavelengths .

-

Substituent effects : Electron-donating groups (e.g., -OH) enhance antioxidant capacity, while methoxy groups decrease solubility and bioavailability .

Biological Interaction Pathways

This compound’s bioactivity involves dual mechanisms:

-

Direct inhibition : Binds to osteoclast-like cell receptors, blocking 1α,25-dihydroxyvitamin D₃-induced resorption .

-

Redox modulation : Scavenges peroxynitrite radicals (ONOO⁻) via single-electron transfer, preventing oxidative damage .

Future Research Directions

-

Catalytic optimization : Recent advances in electric field-enhanced catalysis could improve synthetic efficiency by 10⁵-fold .

-

Sustainable synthesis : Aligns with federal goals to prioritize renewable feedstocks and energy-efficient processes .

This synthesis of this compound’s chemistry underscores its potential as a scaffold for developing anti-osteoporotic agents. Further studies on enantioselective synthesis and in vivo metabolic pathways are warranted to translate laboratory findings into clinical applications.

Applications De Recherche Scientifique

Chemistry: UC-1010 is used as a model compound in studying GABA receptor modulation and its effects on the central nervous system.

Biology: It is investigated for its role in modulating neurotransmitter activity and its potential therapeutic effects in neurological disorders.

Medicine: UC-1010 is being explored as a treatment for premenstrual dysphoric disorder (PMDD).

Mécanisme D'action

UC-1010 exerts its effects by modulating the GABA receptor, a key neurotransmitter receptor in the central nervous system. It acts as a GABA receptor modulator, influencing the activity of GABA, which is an inhibitory neurotransmitter. By modulating GABA receptor activity, UC-1010 can affect various neurological processes, including mood regulation and anxiety .

Comparaison Avec Des Composés Similaires

L'UC-1010 est unique dans sa modulation spécifique du récepteur GABA. Des composés similaires comprennent :

Benzodiazépines : Ce sont également des modulateurs du récepteur GABA, mais ils ont des sites de liaison et des effets différents de ceux de l'UC-1010.

Barbituriques : Une autre classe de modulateurs du récepteur GABA avec des profils pharmacologiques distincts.

Neurostéroïdes : Des composés comme l'alloprégnanolone qui modulent l'activité du récepteur GABA, mais qui diffèrent par leur structure chimique et leurs effets .

L'UC-1010 se distingue par son mécanisme d'action spécifique et ses applications thérapeutiques potentielles dans le traitement du SDPM, ce qui en fait un composé précieux dans les milieux de recherche et cliniques.

Propriétés

Numéro CAS |

157414-03-4 |

|---|---|

Formule moléculaire |

C25H26O4 |

Poids moléculaire |

390.5 g/mol |

Nom IUPAC |

(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8,8-dimethyl-2,3-dihydropyrano[2,3-f]chromen-4-one |

InChI |

InChI=1S/C25H26O4/c1-15(2)5-6-16-13-17(7-9-20(16)26)23-14-21(27)18-8-10-22-19(24(18)28-23)11-12-25(3,4)29-22/h5,7-13,23,26H,6,14H2,1-4H3/t23-/m0/s1 |

Clé InChI |

NEIURIYDQMKXIG-QHCPKHFHSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |

SMILES isomérique |

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |

SMILES canonique |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C4=C(C=C3)OC(C=C4)(C)C)O)C |

Key on ui other cas no. |

157414-03-4 |

Synonymes |

shinflavanone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.